N-(2-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide
Overview
Description
“N-(2-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl)methanesulfonamide” is a compound that has been used in the search for novel small molecules activating procaspase-3 . It is a part of a series of novel acetohydrazides . This compound is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of this compound involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone . This triggers an unusual cyclization mechanistically related to the Baeyer–Drewson reaction .Molecular Structure Analysis
The molecular formula of this compound is C17H16N2O5S. The molecular weight is 360.4 g/mol.Chemical Reactions Analysis
The compound is part of a series of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides . These compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‑3, and lung cancer NCI‑H23 .Mechanism of Action
Future Directions
The compound has shown notable cytotoxicity toward three human cancer cell lines . Especially, it exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound . The results show that this compound would serve as a template for further design and development of novel anticancer agents .
Properties
IUPAC Name |
N-[2-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-25(23,24)19-13-8-4-2-6-11(13)15(20)10-17(22)12-7-3-5-9-14(12)18-16(17)21/h2-9,19,22H,10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQIIXXDNXEERH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)CC2(C3=CC=CC=C3NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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